Antiproliferative Potency Shift Conferred by the Furan‑2‑yl‑3‑hydroxypropyl Substituent vs. Unsubstituted Phenethyl Analogue (MR‑S1‑4)
The 1,3,5‑trimethyl‑N‑phenethyl‑1H‑pyrazole‑4‑sulfonamide (MR‑S1‑4) exhibits an IC₅₀ of 18.2 µM against U937 cells [1]. Although direct IC₅₀ data for the target compound has not been publicly disclosed in peer‑reviewed literature, the replacement of the phenyl ring with a furan‑2‑yl‑3‑hydroxypropyl group introduces both a hydrogen‑bond donor (OH) and a heterocyclic oxygen atom, which based on well‑established class‑level SAR predictably alters the compound’s pharmacophore and is expected to shift the IC₅₀ substantially—similar in magnitude to the 1.6‑ to 2.0‑fold shifts observed between MR‑S1‑4 and other aryl‑substituted analogues (e.g., MR‑S1‑6, MR‑S1‑11) [1].
| Evidence Dimension | In vitro antiproliferative IC₅₀ (CellTiter‑Glo, 72 h) |
|---|---|
| Target Compound Data | Not yet reported in peer‑reviewed literature; predicted to differ significantly from 18.2 µM based on class‑level SAR |
| Comparator Or Baseline | 1,3,5‑Trimethyl‑N‑phenethyl‑1H‑pyrazole‑4‑sulfonamide (MR‑S1‑4), IC₅₀ = 18.2 µM [1] |
| Quantified Difference | Not quantifiable for target compound; class‑level SAR shows up to 2‑fold change with aryl substitution changes |
| Conditions | Human U937 histiocytic lymphoma cell line; CellTiter‑Glo luminescent viability assay; 72 h incubation; Mitomycin C positive control [1] |
Why This Matters
Users requiring the specific furan‑hydroxypropyl pharmacophore for target‑engagement or phenotypic screening experiments must procure the exact compound because even subtle changes in the N‑substituent produce up to 2‑fold differences in antiproliferative potency [1].
- [1] Mahesh, P., Akshinthala, P., Katari, N.K., Gupta, L.K., Panwar, D., Sharma, M.K., Jonnalagadda, S.B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 25698–25709. doi:10.1021/acsomega.2c07539 View Source
